molecular formula C19H23NO4 B6129376 ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate

ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate

Cat. No. B6129376
M. Wt: 329.4 g/mol
InChI Key: VUEGHMQFSTWAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate, also known as Compound A, is a synthetic compound that has been the subject of scientific research due to its potential pharmaceutical applications. This compound is a member of the chromenone family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate A is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell proliferation. Additionally, it has been found to inhibit the JAK-STAT pathway, which is involved in the immune response. Finally, ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate A has been shown to inhibit the replication of viruses by targeting viral proteins or host factors that are required for viral replication.
Biochemical and Physiological Effects
ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate A has been found to have several biochemical and physiological effects. In particular, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation and tissue damage. Finally, ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate A has been found to inhibit the replication of viruses by interfering with viral protein synthesis or viral entry into host cells.

Advantages and Limitations for Lab Experiments

Ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, it has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, one limitation of ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate A is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, its efficacy in vivo may be affected by factors such as metabolism and pharmacokinetics, which can be difficult to control in experiments.

Future Directions

There are several future directions for research on ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate A. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications and identify new targets for drug development. Additionally, research could focus on optimizing the synthesis method to improve yields and reduce costs. Finally, research could explore the potential of ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate A as a lead compound for the development of new drugs for cancer, inflammatory diseases, and viral infections.

Synthesis Methods

Ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate A can be synthesized through a multistep process that involves the reaction of 3-acetyl-6-methyl-4H-chromen-4-one with piperidine and ethyl chloroformate. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate A with excellent purity.

Scientific Research Applications

Ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate A has been the subject of scientific research due to its potential pharmaceutical applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. In particular, ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate A has been found to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Finally, ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate A has been found to inhibit the replication of several viruses, including influenza A and B, HIV-1, and hepatitis C.

properties

IUPAC Name

ethyl 1-[(6-methyl-4-oxochromen-3-yl)methyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-3-23-19(22)16-6-4-5-9-20(16)11-14-12-24-17-8-7-13(2)10-15(17)18(14)21/h7-8,10,12,16H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEGHMQFSTWAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=COC3=C(C2=O)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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